molecular formula C15H11FN2O2S B2506010 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 906785-37-3

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2506010
CAS No.: 906785-37-3
M. Wt: 302.32
InChI Key: PXNBMWVIOWAVTP-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is an organic compound that features a benzothiazole ring substituted with a fluorine atom at the 4-position and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with 3-Methoxybenzamide: The final step involves coupling the fluorinated benzothiazole with 3-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological macromolecules.

    Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the methoxybenzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorine atom can also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
  • 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
  • N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the fluorine atom can influence the compound’s electronic properties, making it distinct from other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBMWVIOWAVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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